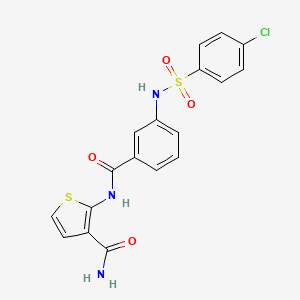

2-(3-(4-Chlorophenylsulfonamido)benzamido)thiophene-3-carboxamide

Description

Historical Evolution of Thiophene-Sulfonamide Research

The exploration of sulfonamide derivatives began in the early 20th century with the discovery of Prontosil, the first synthetic antibacterial agent containing a sulfonamide group. This breakthrough marked the advent of sulfonamides as a cornerstone in medicinal chemistry, leading to structural modifications aimed at enhancing pharmacological efficacy. By the mid-20th century, researchers began integrating heterocyclic moieties such as thiophene into sulfonamide frameworks to exploit their electronic and steric properties. Thiophene, a five-membered aromatic ring containing sulfur, emerged as a privileged scaffold due to its ability to modulate drug solubility, bioavailability, and target binding affinity.

The specific compound 2-(3-(4-Chlorophenylsulfonamido)benzamido)thiophene-3-carboxamide (CAS 898466-62-1) represents a modern iteration of this hybrid approach. Its synthesis likely originated from efforts to combine the sulfonamide group’s enzymatic inhibitory potential with thiophene’s capacity to enhance membrane permeability and metabolic stability. Early studies on analogous thiophene-sulfonamide hybrids demonstrated promising activity against carbonic anhydrase isoforms, paving the way for structural optimization.

Scientific Significance in Medicinal Chemistry

The integration of sulfonamide and thiophene-carboxamide groups in this compound underscores its multifunctional pharmacological potential. Sulfonamides are renowned for their ability to inhibit enzymes such as carbonic anhydrase (CA) and angiotensin-converting enzyme (ACE), while thiophene derivatives contribute to π-π stacking interactions and hydrophobic binding in target proteins. The 4-chlorophenylsulfonamido moiety introduces electron-withdrawing effects, which may enhance binding affinity to enzymatic active sites.

Recent investigations into structurally related compounds reveal broad therapeutic applications:

- Anticancer Activity : Thiophene-sulfonamide hybrids exhibit cytotoxicity against breast cancer (MCF7) cells, with IC~50~ values as low as 9.39 µmol L⁻¹, outperforming doxorubicin in some cases.

- Neuropathic Pain Management : Analogous N-(heteroaryl)thiophene sulfonamides, such as EMA401, act as angiotensin II type 2 receptor antagonists, showing efficacy in phase 2 clinical trials for postherpetic neuralgia.

- Enzyme Inhibition : Thiophene-based sulfonamides demonstrate nanomolar inhibition constants (K~i~ = 66.49 ± 17.15 nM against human carbonic anhydrase I), highlighting their role in regulating physiological processes.

Current Knowledge Landscape and Research Trajectory

Contemporary studies prioritize structure-activity relationship (SAR) analyses to refine the compound’s pharmacophore. Key findings include:

- Substituent Effects : The 4-chlorophenyl group enhances target selectivity by engaging in halogen bonding with amino acid residues in enzyme active sites.

- Molecular Docking Insights : Computational models suggest that the thiophene-carboxamide moiety occupies hydrophobic pockets in carbonic anhydrase II, while the sulfonamide group coordinates with zinc ions critical for enzymatic activity.

- Synthetic Innovations : Novel routes, such as coupling 3-aminobenzamide derivatives with thiophene-3-carboxylic acid chlorides, have improved yields and purity.

Research trajectories focus on:

- Polypharmacology : Developing dual-acting inhibitors targeting CA and ACE simultaneously.

- Drug Delivery Systems : Investigating ophthalmic formulations for localized action, inspired by topically active thienothiophene sulfonamides.

- Personalized Medicine : Leveraging genomic data to identify patient subgroups most likely to benefit from thiophene-sulfonamide therapies.

Methodological Challenges in Thiophene-Carboxamide Investigations

Despite advancements, several hurdles persist in the study of this compound:

- Synthetic Complexity : Multi-step reactions requiring precise control over regioselectivity and stereochemistry. For example, the condensation of 3-(4-chlorophenylsulfonamido)benzoyl chloride with 2-aminothiophene-3-carboxamide demands anhydrous conditions to prevent hydrolysis.

- Analytical Limitations : Characterizing supramolecular interactions via X-ray crystallography is hindered by the compound’s low crystallinity, necessitating alternative techniques like NMR-based conformational analysis.

- Biological Heterogeneity : Discrepancies in inhibitory efficacy across cell lines (e.g., MCF7 vs. neuronal models) complicate mechanistic interpretations, suggesting tissue-specific metabolic activation.

Emerging strategies to address these challenges include:

- Flow Chemistry : Automating synthesis to enhance reproducibility and scalability.

- Cryo-Electron Microscopy : Resolving enzyme-inhibitor complexes at near-atomic resolution to guide rational design.

- Machine Learning : Predicting synthetic pathways and bioactivity using fragment-based descriptor models.

Properties

IUPAC Name |

2-[[3-[(4-chlorophenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O4S2/c19-12-4-6-14(7-5-12)28(25,26)22-13-3-1-2-11(10-13)17(24)21-18-15(16(20)23)8-9-27-18/h1-10,22H,(H2,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSAYCPAVQPILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-(4-Chlorophenylsulfonamido)benzamido)thiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial production methods for such compounds may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems to control reaction parameters.

Chemical Reactions Analysis

2-(3-(4-Chlorophenylsulfonamido)benzamido)thiophene-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various functionalized thiophene derivatives.

Scientific Research Applications

Macrophage Scavenger Receptor Antagonism

One of the primary applications of this compound is as an antagonist of the macrophage scavenger receptor (MSR). Research indicates that compounds similar to 2-(3-(4-Chlorophenylsulfonamido)benzamido)thiophene-3-carboxamide can effectively inhibit MSR, which plays a crucial role in lipid metabolism and inflammation. This inhibition has implications for treating various cardiovascular diseases, including:

- Atherosclerosis

- Coronary Artery Disease

- Thrombosis

- Stroke

The antagonistic action on MSR helps prevent lipid accumulation in macrophages, reducing the formation of foam cells that contribute to atherosclerotic plaques .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, which are beneficial in managing chronic inflammatory conditions associated with cardiovascular diseases. By modulating inflammatory pathways, it may help mitigate the progression of vascular diseases and improve overall heart health.

Study on Cardiovascular Applications

A study published in the European Patent Office highlights the effectiveness of sulfonamidobenzamide compounds, including derivatives like this compound, in treating cardiovascular diseases. The study demonstrates that these compounds can be administered through various routes (oral, intravenous), showing versatility in therapeutic applications .

Structure-Based Drug Design

Research has also focused on structure-based drug design to optimize the efficacy of thiophene derivatives against specific targets such as norovirus protease. The findings indicate that modifications to the thiophene structure can enhance binding affinity and potency against viral targets, suggesting potential applications beyond cardiovascular health .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Cardiovascular Diseases | Antagonism of macrophage scavenger receptor; reduces lipid accumulation |

| Anti-inflammatory Effects | Modulates inflammatory pathways; potential benefits for chronic conditions |

| Structure-Based Drug Design | Enhances binding affinity for viral targets; implications for broader applications |

Mechanism of Action

The mechanism of action of 2-(3-(4-Chlorophenylsulfonamido)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt biological pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences between the target compound and analogues arise from substituent variations and ring systems:

Pharmacological Activity

Key Contrasts :

- The target compound’s 4-chlorophenylsulfonamido group may confer stronger electronic effects compared to the methylphenylimino group in , influencing enzyme inhibition (e.g., cyclooxygenase or carbonic anhydrase).

- The piperidinylsulfonyl group in ’s compound introduces basicity (pKa ~12.02) , whereas the target compound’s sulfonamido group is more acidic, affecting ionization and solubility.

Research Implications

- Analogues : highlights the importance of aryl substituents in activity modulation, while demonstrates how ring saturation alters pharmacokinetics .

Biological Activity

The compound 2-(3-(4-Chlorophenylsulfonamido)benzamido)thiophene-3-carboxamide is part of a class of thiophene derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and cardiovascular treatments. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a thiophene ring substituted with a chlorophenylsulfonamide group, which is significant for its biological interactions.

Research indicates that thiophene derivatives, including the target compound, exhibit multiple mechanisms of action:

-

Anticancer Activity :

- The compound has been studied for its ability to inhibit cancer cell proliferation. It interacts with tubulin, mimicking the action of known anticancer agents like Combretastatin A-4 (CA-4). In vitro studies have shown that it can induce cell cycle arrest in cancer cells, particularly in Hep3B hepatocellular carcinoma cells, with IC50 values indicating significant potency (IC50 = 5.46 µM) .

- The interaction with tubulin disrupts microtubule dynamics, crucial for cancer cell division and survival .

- Cardiovascular Effects :

Anticancer Studies

A study highlighted the synthesis and evaluation of thiophene carboxamide derivatives, including those similar to our compound. The findings revealed that certain derivatives could significantly inhibit the growth of various cancer cell lines, showcasing their potential as novel anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2b | Hep3B | 5.46 | Tubulin inhibition |

| 2e | Hep3B | 12.58 | Tubulin inhibition |

Cardiovascular Research

The antagonistic effects on macrophage scavenger receptors were explored in a patent detailing various sulfonamide compounds. These compounds were shown to be effective in mitigating lipid accumulation within macrophage-derived foam cells, suggesting their utility in cardiovascular disease management .

Case Studies

- Hepatocellular Carcinoma :

- Macrophage Interaction :

Q & A

Q. What are the common synthetic routes for synthesizing 2-(3-(4-Chlorophenylsulfonamido)benzamido)thiophene-3-carboxamide?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving sulfonamide coupling and thiophene functionalization. A general approach includes:

Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with aniline derivatives to form the sulfonamide intermediate.

Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the benzamido group to the thiophene core.

Carboxamide Formation : Introducing the carboxamide moiety via reaction with activated carboxylic acids or anhydrides.

Key intermediates should be purified via column chromatography or recrystallization, and characterized by NMR and LC-MS to confirm regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- 1H/13C NMR : Essential for verifying substituent positions and confirming the absence of regioisomers (e.g., distinguishing between C3 and C5 substitutions on the thiophene ring) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1650–1750 cm⁻¹ for carboxamides, S=O stretching at ~1150–1250 cm⁻¹ for sulfonamides) .

- LC-MS/HRMS : Validates molecular weight and purity (>95% by HPLC) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in the sulfonylation step?

- Methodological Answer :

- Reaction Solvent : Use dry dichloromethane (DCM) or THF to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Catalysts : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency in sulfonamide formation .

- Temperature Control : Maintain reactions at 0–5°C during sulfonylation to prevent decomposition of reactive intermediates .

- Protecting Groups : Protect free amines (e.g., with Boc groups) to avoid unwanted side reactions during multi-step syntheses .

Q. What structural modifications to the thiophene or sulfonamide moieties could enhance biological activity?

- Methodological Answer :

- Thiophene Substitutions : Introducing electron-withdrawing groups (e.g., nitro or cyano) at the C4/C5 positions increases electrophilicity, potentially improving binding to biological targets .

- Sulfonamide Modifications : Replacing the 4-chlorophenyl group with bulkier substituents (e.g., morpholine or piperazine) may enhance solubility and pharmacokinetic properties .

- Carboxamide Derivatives : Substituting the carboxamide with ester or hydrazide groups can alter metabolic stability, as shown in related thiophene derivatives .

Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?

- Methodological Answer :

- Assay Validation : Confirm the compound’s stability under assay conditions (e.g., pH, temperature) using LC-MS to rule out degradation .

- Impurity Profiling : Quantify synthetic byproducts (e.g., regioisomers or unreacted intermediates) via HPLC; even 2–5% impurities can skew results .

- Cell Line Variability : Test activity across multiple cell lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects .

Q. What computational methods are suitable for predicting the environmental fate of this compound?

- Methodological Answer :

- QSAR Modeling : Use tools like EPI Suite to estimate biodegradation potential and bioaccumulation factors based on logP and molecular weight .

- Molecular Dynamics Simulations : Predict hydrolysis rates in aquatic environments by analyzing sulfonamide bond stability under varying pH conditions .

- Ecotoxicity Screening : Leverage databases like ECOTOX to compare structural analogs and infer potential ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.